N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group. This was achieved through lead optimization efforts . The synthetic chemistry work was performed by a team of researchers .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3-methyl-1H-pyrazol-5-yl group, which are key components of its activity as a GIRK channel activator .Scientific Research Applications
Synthesis and Characterization
Research on derivatives of the specified compound, such as celecoxib derivatives, has shown potential in various biomedical applications. These derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesis of these derivatives involves reacting alkyl/aryl isothiocyanates with celecoxib, followed by further chemical modifications. This research demonstrated that certain derivatives exhibit significant biological activities without causing tissue damage in vital organs, making them potential therapeutic agents (Küçükgüzel et al., 2013).
Fluorescent Probes for Biological Applications
The development of fluorescent probes based on pyrazoline derivatives for detecting glutathione in biological samples represents another application. These compounds, upon interaction with biothiols like glutathione, exhibit a significant fluorescence enhancement, enabling the sensitive and selective detection of glutathione in cellular environments. This capability is crucial for understanding glutathione's role in cellular processes and disease states (Wang et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Another area of application involves the synthesis and evaluation of benzenesulfonamide derivatives as inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These derivatives have been shown to inhibit these enzymes effectively, which is significant for developing treatments for conditions such as glaucoma, neurological disorders, and certain types of cancer. The research involves detailed synthesis procedures, molecular docking, and DFT calculations to understand the compounds' interaction with the target enzymes and their inhibitory mechanisms (Fahim & Shalaby, 2019).
Mechanism of Action
Future Directions
The research on this compound is ongoing, with the aim of identifying compounds with improved metabolic stability over the prototypical urea-based compounds . The role of GIRK channels as potential therapeutic targets is still not well understood, and there remains a lack of selective and brain-penetrant pharmacological tool compounds . This compound, therefore, represents a promising direction for future research.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-11-4-5-15(8-12(11)2)25(22,23)18-16-9-13(3)17-19(16)14-6-7-24(20,21)10-14/h4-5,8-9,14,18H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFVAAWWZVXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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